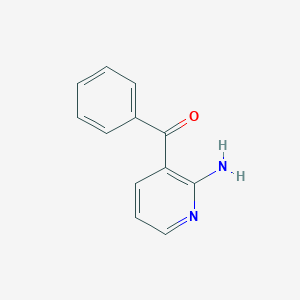

2-Amino-3-benzoylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

(2-aminopyridin-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROYVOKHXIFHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507654 | |

| Record name | (2-Aminopyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3810-10-4 | |

| Record name | (2-Aminopyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-benzoylpyridine typically involves the reaction of 2-chloronicotinic acid with benzamide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-benzoylpyridine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Nitro-3-benzoylpyridine.

Reduction: 2-Amino-3-hydroxybenzylpyridine.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 2-amino-3-benzoylpyridine is in the development of anti-cancer agents. Research has shown that this compound exhibits notable anti-proliferative effects against various cancer cell lines, including melanoma and breast cancer cells. For instance, studies utilizing cell viability assays demonstrated that derivatives of this compound can inhibit cell growth significantly, with some compounds achieving over 85% inhibition at specific concentrations .

Mechanisms of Action

The mechanisms underlying the anticancer activity are believed to involve interference with cellular signaling pathways and the induction of apoptosis. Molecular docking studies have provided insights into its interactions with biological targets, suggesting that structural modifications can enhance efficacy .

Analytical Chemistry

Chemosensors Development

this compound has been utilized in the synthesis of chemosensors for detecting specific ions in environmental and biological media. The compound can form Schiff bases that exhibit strong binding abilities towards various cations and anions, which are crucial for qualitative and quantitative analysis.

Experimental Procedures

The synthesis of these chemosensors typically involves the reaction of this compound with different substrates to create flexible bioactive ligands capable of ion detection. The resulting compounds often display unique photophysical properties, enhancing their applicability in sensing technologies.

Materials Science

Synthesis of Coordination Complexes

In materials science, this compound can serve as a precursor for creating coordination complexes with metal catalysts. These complexes can modify the reactivity profile of the original compound, leading to novel materials with desirable properties for various applications.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Results/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Significant inhibition of cancer cell growth |

| Analytical Chemistry | Chemosensor for ion detection | Strong binding to cations/anions; unique properties |

| Materials Science | Synthesis of coordination complexes | Altered reactivity profiles for novel material creation |

Case Studies

-

Antiproliferative Activity Study

A study evaluated a series of benzoyl analogues derived from this compound against HCT116 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines. Compounds exhibiting greater than 85% inhibition were further analyzed for IC values, demonstrating promising potential as anticancer agents . -

Development of Chemosensors

Research on the synthesis of Schiff bases from this compound showed that these compounds could be effectively used as chemosensors due to their strong ion-binding capabilities and photophysical properties, which are essential for environmental monitoring applications.

Wirkmechanismus

The mechanism of action of 2-Amino-3-benzoylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The benzoyl group in this compound is electron-withdrawing, reducing electron density on the pyridine ring compared to the electron-donating benzyloxy group in 2-amino-3-benzyloxypyridine. This difference impacts reactivity in electrophilic substitution reactions .

- Heterocyclic variations: Replacing pyridine with benzothiazole (as in 2-amino-4-methylbenzothiazole) introduces sulfur, altering electronic properties and metal-binding capabilities .

This compound

2-Amino-3-benzyloxypyridine

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

2-Amino-4-methylbenzothiazole

Reactivity Trends :

- The benzoyl group in this compound facilitates nucleophilic attacks at the carbonyl carbon, enabling derivatization into amides or hydrazides .

- Benzothiazole derivatives require harsher conditions (e.g., P₂S₅) for cyclization, reflecting lower inherent reactivity of the sulfur-containing ring .

Biologische Aktivität

2-Amino-3-benzoylpyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the realm of anti-cancer research. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzoyl chloride with 2-aminopyridine under basic conditions. The yield can vary depending on the reaction conditions, but reports indicate yields around 88% under optimized conditions .

Anti-Proliferative Effects

Research has demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. In a study involving colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines, compounds derived from this scaffold showed over 85% inhibition of cell growth at concentrations as low as 1 µM .

Table 1: Anti-Proliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (nM) | % Inhibition at 1 µM |

|---|---|---|---|

| This compound | HCT116 | 120-130 | >85% |

| MDA-MB-231 | 200-350 | >85% |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : It has been shown to interfere with microtubule assembly, which is crucial for cell division .

- Adenosine Receptor Modulation : Some derivatives have been identified as allosteric enhancers of the A1-adenosine receptor, indicating potential roles in neurological conditions such as epilepsy .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications to the benzoyl group significantly influence the biological activity of the compound. Electron-donating groups on the phenyl ring enhance anti-proliferative effects, while certain substitutions can lead to a loss of activity. For instance, compounds with methoxy substitutions demonstrated varied effects on iron chelation and anti-tumor activity .

Case Study 1: Evaluation in Colorectal Cancer

In a detailed evaluation, a series of benzoyl derivatives were tested for their anti-proliferative effects against HCT116 cells. The most potent compound exhibited an IC50 value of approximately 120 nM, highlighting its potential as a therapeutic agent in colorectal cancer treatment .

Case Study 2: Neurological Implications

A study focusing on the A1 adenosine receptor found that certain derivatives of this compound could significantly reduce cAMP levels in CHO cells expressing this receptor. This suggests that these compounds may serve as potential treatments for pharmacoresistant epilepsy by modulating adenosine signaling pathways .

Q & A

Basic: What are the common synthetic routes for 2-Amino-3-benzoylpyridine?

Methodological Answer:

The synthesis of this compound typically involves:

- Phosphonylation reactions : Reacting 3-bromo-substituted pyridine derivatives (e.g., 2-amino-3-bromopyridine) with triethyl phosphite under controlled heating (120–150°C) to introduce benzoyl groups .

- Nucleophilic substitution : Substituting halogen atoms (e.g., bromine or chlorine) in 2-amino-3-halopyridines with benzoyl moieties via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Cyclization strategies : Utilizing pyridyne intermediates for regioselective benzoylation, as demonstrated in the synthesis of related pyridine alkaloids .

Key Considerations : Monitor reaction progress using TLC or HPLC, and purify via column chromatography using silica gel (ethyl acetate/hexane eluent).

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced: How can contradictions in spectroscopic or crystallographic data during structural analysis be resolved?

Methodological Answer:

- Multi-technique validation : Combine NMR, IR, and SC-XRD data to resolve ambiguities (e.g., distinguishing tautomeric forms) .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to validate structural assignments .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., isotopic patterns for halogenated byproducts) .

Case Study : In a study on Ag(I) complexes of 2-amino-3-methylpyridine, conflicting NMR signals were resolved by correlating SC-XRD data with DFT-optimized geometries .

Advanced: How to design coordination complexes using this compound as a ligand?

Methodological Answer:

- Ligand design : Exploit the pyridine nitrogen and amine group for chelation. For example, Ag(I) and Cu(II) complexes form via N,N-coordination, confirmed by SC-XRD showing M–N bond lengths of ~2.0–2.2 Å .

- Metal selection : Choose metals with compatible oxidation states (e.g., Ag(I) for linear geometries, Cu(II) for square-planar/tetrahedral structures).

- Analytical validation : Use UV-Vis spectroscopy (d-d transitions for Cu(II) at ~600–800 nm) and cyclic voltammetry to assess redox activity .

Optimization : Adjust pH (5–7) to stabilize metal-ligand binding and prevent hydrolysis.

Advanced: How to optimize reaction conditions for synthesizing this compound derivatives with heterocyclic substituents?

Methodological Answer:

- Catalyst screening : Test Pd(OAc)/PPh or CuI for cross-coupling efficiency. For example, Pd catalysts improve yields (75–90%) in Suzuki reactions with aryl boronic acids .

- Solvent effects : Use DMF or THF for polar intermediates; switch to toluene for high-temperature reactions.

- Temperature control : Maintain 80–100°C for nucleophilic substitutions to minimize side reactions (e.g., dehalogenation) .

Case Study : A 2021 study achieved 85% yield by optimizing microwave-assisted synthesis (150°C, 30 min) for chloro-substituted derivatives .

Advanced: What strategies address low yields in the phosphonylation of halogenated pyridines?

Methodological Answer:

- Substrate activation : Pre-treat 3-bromopyridines with KI to enhance electrophilicity .

- Stoichiometry : Use a 1.2:1 molar ratio of triethyl phosphite to substrate to drive reactions to completion .

- Byproduct removal : Employ vacuum distillation or recrystallization (ethanol/water) to isolate pure products .

Troubleshooting : Monitor reaction progress via P NMR to detect phosphonate intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.